molecular formula C10H5F13O2 B038536 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate CAS No. 119986-76-4

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate

Cat. No. B038536
M. Wt: 404.12 g/mol
InChI Key: NXXLJYKBWCZXMD-UHFFFAOYSA-N
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Description

Fluorinated compounds are of significant interest in the field of organic chemistry due to their unique physical and chemical properties, which make them useful in various applications, including materials science, pharmaceuticals, and agrochemicals. The introduction of fluorine atoms into organic molecules can dramatically alter their reactivity, stability, and solubility.

Synthesis Analysis

Synthetic approaches to fluorinated compounds often involve the strategic use of fluorinating agents or precursors with fluorine-containing groups. For example, the synthesis of 3-Fluorofuran-2(5H)-ones demonstrates the utility of fluorinated enoates in constructing fluorine-containing heterocycles through efficient photoisomerization and cyclization reactions (Pomeisl et al., 2007).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the electronegativity of fluorine, which can lead to unique conformations and electronic distributions. Studies using X-ray diffraction and NMR spectroscopy provide detailed insights into the molecular geometries and electronic environments of fluorinated molecules (Bazhin et al., 2012).

Scientific Research Applications

Environmental Monitoring and Analysis

The persistent, bioaccumulative, and toxic properties of per- and polyfluoroalkyl substances (PFAS), including compounds related to 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate, have raised concerns for environmental and human health. Research has focused on the environmental fate, effects, and methods for the quantitative and semi-quantitative analysis of ether-PFAS. Advances in nontarget screening using high-resolution mass spectrometry have revealed the identities of infrequently monitored ether-PFAS, highlighting the need for comprehensive environmental monitoring and analysis methods (Munoz et al., 2019).

Aquatic Environment Impact

Studies have identified 455 new PFASs, including compounds related to the targeted dodecafluoroheptyl compound, in natural waters, fish, sediments, and other environmental matrices. These substances are part of a broader concern due to their toxicity and bioaccumulative properties. The research underscores the necessity of understanding the removal and transformation of these compounds in natural and engineered environmental systems (Xiao, 2017).

Microbial Degradation Studies

The microbial degradation of polyfluoroalkyl chemicals, including structures similar to 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate, has been extensively reviewed. These studies focus on the environmental biodegradability, pathways, and the quantitative relationships between precursors and degradation products. Understanding microbial interactions with PFAS is crucial for assessing their environmental fate and developing remediation strategies (Liu & Mejia Avendaño, 2013).

Fluorinated Alternatives and Health Risks

With the phase-out of certain PFASs, fluorinated alternatives, including compounds with similar structures to dodecafluoroheptyl 2-fluoroprop-2-enoate, have been developed. However, the safety of these alternatives for humans and the environment remains unclear, highlighting significant data gaps that need to be addressed through cooperative research among all stakeholders (Wang et al., 2013).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F13O2/c1-3(11)4(24)25-2-6(14,15)8(18,19)10(22,23)9(20,21)7(16,17)5(12)13/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXLJYKBWCZXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382136
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate

CAS RN

119986-76-4
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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